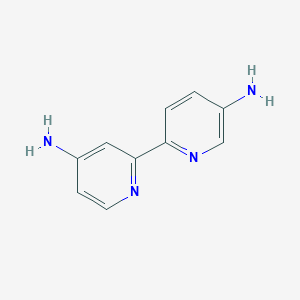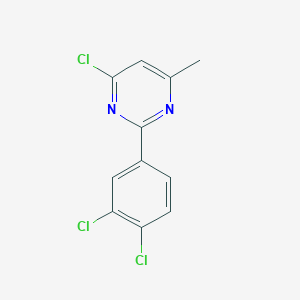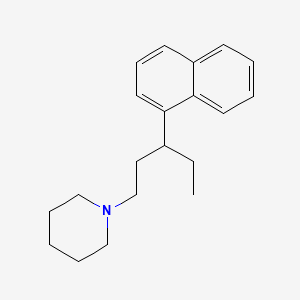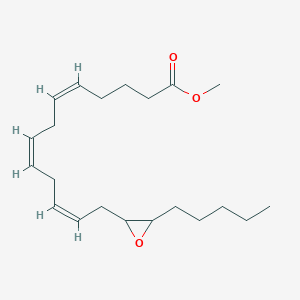
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is a member of the phenazine family, which is characterized by a tricyclic structure with nitrogen atoms at positions 5 and 10. This compound is often used as a dye and has significant applications in biological staining and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of 2,8-dimethyl-3,7-diaminophenazine with phenylamine under oxidative conditions. Potassium permanganate is often used as the oxidizing agent in this reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups at positions 3 and 7 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which can have different functional groups attached to the amino or methyl groups.
Scientific Research Applications
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it useful in biological staining and potential therapeutic applications. The compound can also generate reactive oxygen species under light exposure, which contributes to its antimicrobial and photodynamic therapy effects .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethylphenosafranine
- 3,7-Diamino-2,8-dimethyl-5-phenazinium chloride
- 3,7-Dimethyl-10-phenyl-phenazin-10-ium-2,8-diamine chloride
Uniqueness
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate into DNA and generate reactive oxygen species under light exposure sets it apart from other similar compounds, making it particularly useful in biological and medical applications .
Properties
CAS No. |
7006-08-8 |
|---|---|
Molecular Formula |
C20H19N4+ |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1 |
InChI Key |
WULISCVZERSMML-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
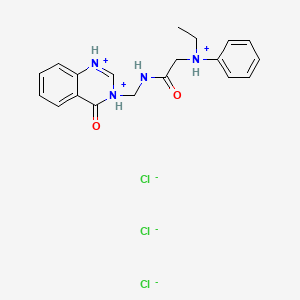

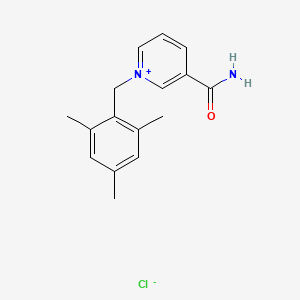

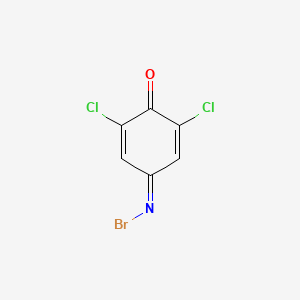
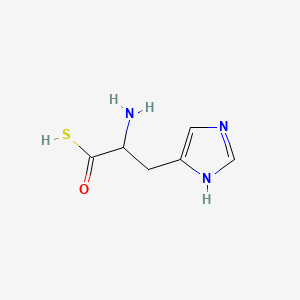
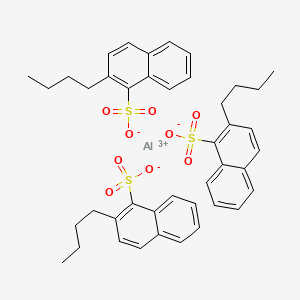
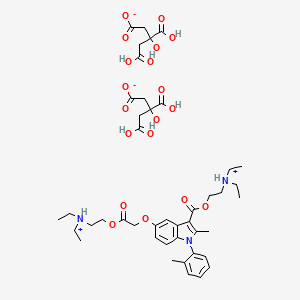
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
